molecular formula C8H7N3S B594998 2-(2-Methylpyrimidin-4-yl)thiazole CAS No. 1269291-29-3

2-(2-Methylpyrimidin-4-yl)thiazole

Cat. No.: B594998
CAS No.: 1269291-29-3
M. Wt: 177.225
InChI Key: YRBOLAVORFFCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpyrimidin-4-yl)thiazole is a heterocyclic compound comprising a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a 2-methylpyrimidin-4-yl group (a six-membered aromatic ring with two nitrogen atoms and a methyl substituent at the 2-position). This scaffold is a critical pharmacophore in medicinal chemistry, notably in the anticancer drug dasatinib (BMS-354825), where it serves as the central core for kinase inhibition . The compound’s structural rigidity and ability to participate in hydrogen bonding and π-π interactions make it a versatile building block for drug design.

Properties

CAS No.

1269291-29-3

Molecular Formula

C8H7N3S

Molecular Weight

177.225

IUPAC Name

2-(2-methylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C8H7N3S/c1-6-9-3-2-7(11-6)8-10-4-5-12-8/h2-5H,1H3

InChI Key

YRBOLAVORFFCBR-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=NC=CS2

Synonyms

2-(2-MethylpyriMidin-4-yl)thiazole

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities between 2-(2-methylpyrimidin-4-yl)thiazole and related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Key Findings References
This compound Thiazole + 2-methylpyrimidine None (core structure) Kinase inhibition (e.g., dasatinib) Binds BCR-ABL kinase via hinge region interactions
TMP Thiazole Derivatives (II, III) Thiazole + pyrimidine 3,4,5-Trimethoxyphenyl (TMP) Tubulin inhibition (anticancer) IC50 values < 1 µM in leukemia cell lines
Compounds 2a, 2e, 2g, 2i Thiazole + aryl groups 4-(Trifluoromethyl)phenyl Acetylcholinesterase (AChE) π-π interactions with Trp286 (AChE active site)
Compounds 4 and 5 Thiazole + triazolyl-pyrazolyl 4-Fluorophenyl, 4-chlorophenyl Structural studies Isostructural, planar conformations with perpendicular fluorophenyl groups
Benzo[4,5]thiazolo[3,2-a]pyrimidines (V, VI) Thiazole fused to pyrimidine Varied terminal chains Anticancer IC50 values of 0.8–2.3 µM in solid tumors

Research Findings and Key Insights

  • Docking Studies : Thiazole analogs with trifluoromethylphenyl groups (e.g., 2e, 2g) achieve stronger AChE inhibition than simpler aryl derivatives due to enhanced hydrophobic and π-π interactions .
  • Hybrid Pharmacophores : Combining thiazole-pyrimidine cores with colchicine-derived TMP groups (e.g., compounds II, III) merges microtubule disruption with kinase inhibition, a strategy for overcoming drug resistance .

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